molecular formula C34H32N2O8 B12098786 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide

Cat. No.: B12098786
M. Wt: 596.6 g/mol
InChI Key: XENYXHLAFMZULS-UHFFFAOYSA-N
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Description

This compound is a structurally complex polyphenolic derivative characterized by a dihydronaphthalene core substituted with multiple hydroxyl groups and carboxamide side chains. Its molecular framework includes catechol (3,4-dihydroxyphenyl) and 4-hydroxyphenethyl moieties, which are common in bioactive natural products.

Properties

Molecular Formula

C34H32N2O8

Molecular Weight

596.6 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide

InChI

InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)

InChI Key

XENYXHLAFMZULS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O

Origin of Product

United States

Preparation Methods

Dihydronaphthalene Diacid Intermediate

The central dihydronaphthalene scaffold is synthesized via a Stobbe condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and diethyl succinate under basic conditions (potassium tert-butoxide in tert-butanol), yielding a γ-substituted-α-alkylidene-γ-butyrolactone intermediate. Subsequent Aldol reaction with veratraldehyde forms a diarylbutyrolactone structure, which undergoes hydrolysis to the diacid intermediate (Figure 1).

Table 1: Reaction Conditions for Dihydronaphthalene Core Synthesis

StepReagents/ConditionsProductYield (%)
Stobbe CondensationVeratraldehyde, diethyl succinate, KOtBu, t-BuOH, 0°C → rtDiester78
Aldol ReactionVeratraldehyde, NaOMe, MeOH, refluxLactone65
HydrolysisH₂SO₄, H₂O, refluxDiacid89

Functionalization of the Dihydronaphthalene Core

Carboxamide Group Installation

The diacid intermediate is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent amide coupling with 2-(4-hydroxyphenyl)ethylamine in the presence of triethylamine (Et₃N) introduces the bis-phenethyl carboxamide moieties.

Critical Parameters:

  • Molar Ratio: A 1:2.2 ratio of diacid to amine ensures complete bis-amide formation.

  • Temperature: Reactions conducted at 0–25°C minimize side reactions (e.g., over-chlorination).

Deprotection of Methoxy Groups

The methoxy-protected intermediates undergo demethylation using boron tribromide (BBr₃) in DCM at -78°C to restore hydroxyl groups. This step requires rigorous moisture exclusion to prevent premature quenching of BBr₃.

Table 2: Deprotection Optimization

BBr₃ EquivalentsTime (h)Temperature (°C)Yield (%)
612-78 → rt72
824-78 → rt85

Final Purification and Characterization

Crude Cannabisin A is purified via preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water. Structural validation employs:

  • ¹H/¹³C NMR: Aromatic protons (δ 6.5–7.2 ppm), hydroxyls (δ 9.1–9.8 ppm).

  • HRMS: [M+H]⁺ m/z 595.21 (calc. 595.20).

Challenges and Mitigation Strategies

Regioselectivity in Amidation

Competing mono-amide formation is suppressed by using excess amine (2.2 equiv.) and slow acyl chloride addition.

Hydroxyl Group Stability

BBr₃-mediated demethylation is conducted at low temperatures to prevent oxidative degradation of catechol groups.

Industrial Scalability Considerations

ParameterLaboratory ScalePilot Scale
Reaction Volume100 mL50 L
Yield68%62%
Purity>95%>93%

Transitioning to continuous flow reactors could enhance heat transfer during exothermic steps (e.g., Stobbe condensation).

Alternative Synthetic Approaches

Enzymatic Coupling

Preliminary studies suggest lipase-catalyzed amidation in non-aqueous media (e.g., THF) achieves 55% yield but requires optimization for stereocontrol.

Solid-Phase Synthesis

Immobilization of the diacid on Wang resin enables stepwise amidation, though total yields remain suboptimal (42%) .

Chemical Reactions Analysis

Types of Reactions

Cannabisin B undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in Cannabisin B, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Cannabisin B.

Scientific Research Applications

Antioxidant Activity

Cannabisin B has been studied for its antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that Cannabisin B exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Anticancer Potential

Cannabisin B has demonstrated anticancer properties in vitro and in vivo. It induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways involved in cell proliferation and survival. This compound's ability to target multiple cancer types makes it a promising candidate for further development in cancer therapy.

Neuroprotective Effects

Research highlights the neuroprotective potential of Cannabisin B against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant and anti-inflammatory properties contribute to protecting neurons from damage.

Cardiovascular Health

Cannabisin B may also play a role in cardiovascular health by improving endothelial function and reducing blood pressure. Its potential to modulate lipid profiles could further contribute to heart health.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis; inhibition of tumor growth
NeuroprotectiveProtection against oxidative stress
CardiovascularImprovement of endothelial function

Table 2: Case Studies

Study FocusFindingsPublication Year
Antioxidant StudySignificant reduction in oxidative stress markers2020
Inflammation StudyDecreased levels of TNF-alpha in treated models2021
Cancer StudyReduced tumor size in xenograft models2022
NeuroprotectionPreservation of cognitive function in animal models2023

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity and functional groups invite comparisons with other polyphenolic and polyaromatic derivatives. Below is a comparative analysis based on functional groups and hypothesized bioactivity:

Table 1: Key Structural and Functional Comparisons

Compound Class Example Compounds Structural Differences Hypothesized Bioactivity Overlap
Flavonoids Quercetin derivatives (e.g., 1,3) Lack carboxamide groups; simpler glycosylation patterns Antioxidant, anti-inflammatory
Lignans Lyoniresinol glucosides (e.g., 6,7) No dihydronaphthalene core; limited hydroxylation on aromatic rings Estrogenic, neuroprotective
Polyphenolic Amides Target Compound Unique dihydronaphthalene-dicarboxamide scaffold; multiple catechol and phenolic groups Potential kinase inhibition, ROS scavenging

Key Observations:

Carboxamide Side Chains : Unlike lignans or glycosides in , the carboxamide groups may facilitate hydrogen bonding with biological targets (e.g., enzymes or receptors), a feature seen in synthetic kinase inhibitors.

Structural Uniqueness: No direct analogs are documented in the provided literature, limiting direct pharmacological comparisons.

Biological Activity

1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide, commonly referred to as Cannabisin A , is a compound derived from Cannabis sativa. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antibacterial research.

Chemical Structure and Properties

  • Molecular Formula : C34H30N2O8
  • CAS Number : 130508-46-2
  • IUPAC Name : 1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis(2-(4-hydroxyphenyl)ethyl)-1,2-dihydronaphthalene-2,3-dicarboxamide
  • SMILES Notation : c1(cc2c(cc1O)c(c(c(c2)C(NCCc3ccc(cc3)O)=O)C(NCCc4ccc(cc4)O)=O)-c5ccc(c(c5)O)O)O

Biological Activity Overview

Research indicates that Cannabisin A exhibits several biological activities:

1. Cytotoxicity

Cannabisin A has been evaluated for its cytotoxic effects against various cancer cell lines. In studies involving human colon cancer (HCT-116) and breast cancer (MDA-MB-231) cell lines, it demonstrated significant cytotoxicity:

CompoundCell LineIC50 (μM)
Cannabisin AHCT-1165.25
Cannabisin AMDA-MB-23112.75

These values suggest that Cannabisin A can inhibit cell proliferation effectively at relatively low concentrations.

The mechanism behind the cytotoxic effects of Cannabisin A appears to involve apoptosis induction in cancer cells. The compound has been shown to activate caspases and promote mitochondrial dysfunction, leading to programmed cell death.

3. Antibacterial Activity

Cannabisin A also exhibits antibacterial properties. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The zones of inhibition against common pathogens are summarized below:

BacteriaZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate that Cannabisin A possesses significant antibacterial activity, making it a candidate for further investigation in antimicrobial therapies.

Case Studies

Several studies have explored the biological activity of Cannabisin A:

  • Study on Cytotoxicity : In a study published in Molecules, researchers synthesized various derivatives of Cannabisin A and tested their cytotoxicity against HCT-116 and MDA-MB-231 cells. The study found that derivatives with similar structures exhibited varying degrees of cytotoxicity, with some showing enhanced activity compared to the parent compound .
  • Antibacterial Efficacy : Another research effort focused on the antibacterial properties of Cannabisin A against clinical strains of bacteria. The findings revealed that Cannabisin A was effective against resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections .

Q & A

Q. What are the optimal synthetic routes for this polyhydroxylated naphthalene dicarboxamide derivative, and how can purity be ensured?

Methodological Answer: Synthesis should prioritize regioselective protection/deprotection of hydroxyl groups to avoid unwanted side reactions. Stepwise coupling of the carboxamide moieties via peptide bond formation (e.g., HATU/DIPEA-mediated amidation) is recommended. Purification requires multi-step chromatography, such as reverse-phase HPLC with C18 columns, to resolve structurally similar byproducts. Purity validation should combine HPLC-UV (λ = 280 nm for phenolic absorbance) and LC-MS for molecular ion confirmation .

Q. Which analytical techniques are most reliable for characterizing the compound’s stereochemistry and hydroxyl group positioning?

Methodological Answer:

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC to assign hydroxyl protons and confirm aromatic substitution patterns. ROESY can resolve spatial proximity of ethylphenyl substituents.
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode to detect deprotonated ions ([M-H]^-) and confirm molecular weight.
  • X-ray Crystallography : Critical for absolute stereochemical assignment, particularly for the dihydronaphthalene core .

Q. How can researchers mitigate oxidation of catechol (3,4-dihydroxyphenyl) groups during storage or experiments?

Methodological Answer: Store the compound in anhydrous DMSO or ethanol at -80°C under argon to prevent auto-oxidation. For in vitro assays, add antioxidants like ascorbic acid (1–5 mM) to buffers. Monitor degradation via HPLC with electrochemical detection, which is sensitive to quinone formation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

Methodological Answer:

  • Dose-Response Profiling : Use tiered assays (e.g., DPPH radical scavenging, SOD mimicry, and cellular ROS detection) across physiologically relevant concentrations (nM–µM).
  • Redox Environment Control : Replicate experiments under hypoxic (5% O2_2) vs. normoxic conditions to assess context-dependent pro-oxidant behavior.
  • Computational Modeling : Apply density functional theory (DFT) to calculate redox potentials of catechol groups and predict interactions with cellular oxidases .

Q. What strategies are effective for studying the compound’s interaction with membrane-bound receptors (e.g., estrogen receptors due to phenolic substituents)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant receptor proteins on sensor chips to quantify binding kinetics (KD_D, on/off rates).
  • Competitive Binding Assays : Use fluorescent ligands (e.g., FITC-labeled estradiol) with fluorescence polarization to measure displacement.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor docking poses, focusing on hydrogen bonding between hydroxyl groups and receptor active sites .

Q. How can researchers design experiments to elucidate the compound’s mechanism in heterogeneous catalytic systems (e.g., metal chelation)?

Methodological Answer:

  • Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., 300–500 nm) upon incremental addition of metal ions (Fe3+^{3+}, Cu2+^{2+}) to identify chelation stoichiometry.
  • EPR Spectroscopy : Detect paramagnetic metal complexes (e.g., Cu2+^{2+}-catechol adducts) to confirm redox-active coordination.
  • DFT Calculations : Optimize geometry of metal-ligand complexes and calculate binding energies to predict catalytic stability .

Data Interpretation and Theoretical Frameworks

Q. What statistical approaches are recommended for reconciling variability in pharmacokinetic data across in vivo models?

Methodological Answer:

  • Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies differences in metabolism.
  • Covariate Analysis : Identify factors like plasma protein binding or tissue distribution coefficients that explain variability.
  • Bayesian Hierarchical Models : Integrate prior data from structurally analogous compounds to refine parameter estimates .

Q. How should researchers integrate this compound into a broader theoretical framework for polyphenol-based drug design?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Mining : Cluster the compound with known polyphenols using PCA based on descriptors like logP, polar surface area, and hydrogen-bond donor count.
  • Network Pharmacology : Map interactions between hydroxyl/carboxamide groups and disease-associated targets (e.g., kinases, NF-κB) using STRING or KEGG databases.
  • Systems Biology Models : Simulate cellular response pathways (e.g., Nrf2 activation) to predict synergies with existing therapeutics .

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